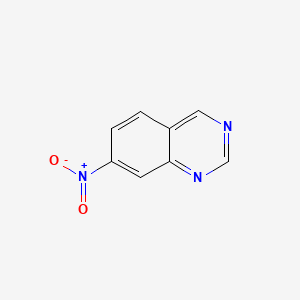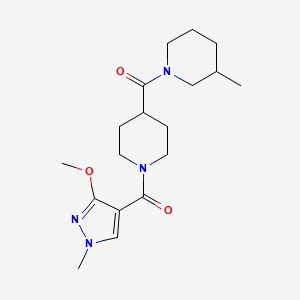![molecular formula C9H8N6 B2879352 2-(1H-Benzoimidazol-2-YL)-2H-[1,2,4]triazol-3-ylamine CAS No. 87633-57-6](/img/structure/B2879352.png)
2-(1H-Benzoimidazol-2-YL)-2H-[1,2,4]triazol-3-ylamine
Descripción general
Descripción
The compound “2-(1H-Benzoimidazol-2-YL)-2H-[1,2,4]triazol-3-ylamine” is a derivative of 1,2,4-triazole, a class of heterocyclic compounds. These compounds are characterized by multidirectional biological activity and are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds has been extensively studied. The latest strategies for the synthesis of these privileged scaffolds involve the use of 3-amino-1,2,4-triazole . Two complementary pathways for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides were proposed and successfully realized in the synthesis of 20 representative examples .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is unique and complex. The coordination environment of the ZnII ion in the title polymer, showing 30% probability displacement ellipsoids . The 2-[(1H-1,2,4-triazol-1-yl)methyl]-1H-benzimidazole (tmb) ligand has four potential N-atom donors and can act in monodentate, chelating, bridging and tridentate coordination modes in the construction of complexes .Chemical Reactions Analysis
1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines .Physical And Chemical Properties Analysis
1,2,4-Triazoles are thermally stable with decomposition onset temperatures ranging from 147–228 °C, exhibit acceptable densities (1.77–1.80 g cm −3) and optimal oxygen balance . In aqueous solution, it tautomerizes to its 2H-isomer with a 1H/2H ratio of ≈1:2 .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Properties
One of the primary research applications of benzoimidazole derivatives, including compounds structurally related to "2-(1H-Benzoimidazol-2-YL)-2H-[1,2,4]triazol-3-ylamine," is in the synthesis of new molecules with antimicrobial and genotoxic properties. For instance, a study reported the synthesis of 1H-benzoimidazol-2-ylamine derivatives, which were investigated for their antimicrobial and genotoxic activities. These compounds were synthesized, and their crystal and molecular structures were analyzed, showing potential in antimicrobial applications (Benvenuti et al., 1997).
Antihypertensive Activity
Another area of application is the development of antihypertensive agents. A study synthesized new derivatives with potent hypertensive effects by modifying the benzoimidazole structure. These compounds were identified using various spectroscopic techniques and screened for their antihypertensive activity, showcasing the potential of benzoimidazole derivatives in treating hypertension (Sharma et al., 2010).
Corrosion Inhibition
Benzoimidazole derivatives have also been investigated for their corrosion inhibiting properties. A study synthesized benzothiazole derivatives to explore their effectiveness in protecting steel against corrosion in acidic environments. The compounds demonstrated high inhibition efficiency, suggesting their application in corrosion protection (Hu et al., 2016).
Molecular Docking and Antimicrobial Activity
Further research into benzimidazole derivatives includes their synthesis and evaluation for antimicrobial activity against various bacterial strains. The study also involved in silico target prediction and docking to identify potential bacterial target receptors, illustrating the use of these compounds in developing new antimicrobial agents (Bassyouni et al., 2012).
Coordination Chemistry and Supramolecular Structures
Research extends into the coordination chemistry of bis(NHC) ligands with benzimidazole derivatives, leading to the synthesis of novel complexes with potential applications in materials science and catalysis (Schick et al., 2014). Additionally, the self-assembly of supramolecular architectures based on unsymmetrical N-heterocyclic ligands, including benzimidazole derivatives, highlights their role in the development of new material structures (Chu et al., 2011).
Mecanismo De Acción
Target of Action
Compounds containing the 1,2,4-triazole ring in their structure are known for their multidirectional biological activity . They have been studied for various purposes, such as generating d and f metal coordination complexes .
Mode of Action
It’s known that this class of compounds can undergo nucleophilic attack on isocyanates and copper promoted intramolecular n–n oxidative coupling .
Biochemical Pathways
Compounds with a 1,2,4-triazole core have been shown to exhibit significant antibacterial activity , suggesting they may interact with biochemical pathways relevant to bacterial growth and survival.
Result of Action
Compounds with a 1,2,4-triazole core have been shown to exhibit significant antibacterial activity , suggesting they may have a bacteriostatic or bactericidal effect.
Safety and Hazards
Direcciones Futuras
The global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents. Compounds containing the 1,2,4-triazole ring in their structure are characterised by multidirectional biological activity. This review is useful for further investigations on this scaffold to harness its optimum antibacterial potential . Our results indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
Propiedades
IUPAC Name |
2-(1H-benzimidazol-2-yl)-1,2,4-triazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N6/c10-8-11-5-12-15(8)9-13-6-3-1-2-4-7(6)14-9/h1-5H,(H,13,14)(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGAIPSUNFKDPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)N3C(=NC=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Benzyl-3-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2879269.png)





![4-[2-(1-Benzylpiperidin-4-yl)-3,3-dimethylazetidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2879281.png)
![N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide](/img/structure/B2879282.png)





